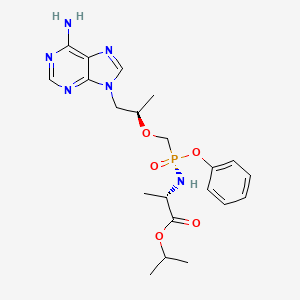

Tenofovir alafenamida

Descripción general

Descripción

Tenofovir alafenamida es un inhibidor de la transcriptasa inversa análogo de nucleósidos utilizado principalmente para el tratamiento de la infección crónica por el virus de la hepatitis B y la infección por el VIH-1. Es un profármaco de tenofovir, diseñado para mejorar la seguridad renal y aumentar la eficacia antiviral en comparación con su predecesor, tenofovir disoproxilo fumarato .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Tenofovir alafenamida se convierte intracelularmente en tenofovir difosfato, que inhibe la actividad de la transcriptasa inversa, una enzima crucial para la replicación viral. Al incorporarse al ADN viral, tenofovir difosfato provoca la terminación prematura de la cadena de ADN, lo que impide que el virus se multiplique . Este mecanismo se dirige tanto al VIH-1 como al virus de la hepatitis B, lo que lo convierte en un agente antiviral versátil .

Análisis Bioquímico

Biochemical Properties

Tenofovir alafenamide interacts with various enzymes and proteins. It is hydrolyzed to the parent compound tenofovir by the activity of cathepsin A or carboxylesterase 1 . This activation is performed inside the target cells .

Cellular Effects

Tenofovir alafenamide has a significant impact on various types of cells and cellular processes. It presents a lower plasma concentration with an intracellular presence about 20-fold higher when compared to tenofovir disoproxil . This is due to its prolonged systemic exposure and higher intracellular accumulation of the active metabolite tenofovir diphosphate .

Molecular Mechanism

Tenofovir alafenamide exerts its effects at the molecular level through various mechanisms. As a prodrug of tenofovir, it is sequentially phosphorylated intracellularly by AMP kinase and nucleoside diphosphate kinase to form the active species, tenofovir diphosphate . This active metabolite acts as a potent HIV-1 reverse transcriptase inhibitor and an obligatory chain terminator of viral DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tenofovir alafenamide change over time. It provides liver-targeted high intracellular concentrations of tenofovir diphosphate while reducing the systematic exposure of tenofovir . Thus, the oral dose can be lowered substantially from 300 mg of tenofovir disoproxil fumarate to 25 mg of tenofovir alafenamide daily .

Dosage Effects in Animal Models

The effects of tenofovir alafenamide vary with different dosages in animal models. In a study evaluating a long-acting tenofovir alafenamide subdermal implant for HIV prophylaxis, the devices appeared safe, and the plasma pharmacokinetics as well as the drug and metabolite concentrations in dermal tissue adjacent to the implants were studied and contrasted in two models spanning the extremes of the body weight spectrum .

Metabolic Pathways

Tenofovir alafenamide is involved in various metabolic pathways. As a prodrug of tenofovir, it is sequentially phosphorylated intracellularly by AMP kinase and nucleoside diphosphate kinase to form the active species, tenofovir diphosphate .

Transport and Distribution

Tenofovir alafenamide is transported and distributed within cells and tissues. It presents a lower plasma concentration with an intracellular presence about 20-fold higher when compared to tenofovir disoproxil . This is due to its prolonged systemic exposure and higher intracellular accumulation of the active metabolite tenofovir diphosphate .

Subcellular Localization

The subcellular localization of tenofovir alafenamide and its effects on activity or function are crucial. As a prodrug of tenofovir, it is hydrolyzed to the parent compound tenofovir by the activity of cathepsin A or carboxylesterase 1 . This activation is performed inside the target cells , indicating its subcellular localization.

Métodos De Preparación

La síntesis de tenofovir alafenamida implica varios pasos clave. Inicialmente, PMPA (tenofovir) se somete a una reacción de cloración con agentes como el cloruro de sulfoxido, el cloruro de fósforo, el pentacloruro de fósforo o el cloruro de oxalilo para formar PMPA-2Cl. Este intermedio luego reacciona con fenol y éster isopropílico de L-alanina en un método de una sola olla para producir this compound . Las reacciones se llevan a cabo típicamente en un solvente orgánico a temperaturas que van desde -30 hasta -20 ° C en presencia de una base orgánica . Este método es adecuado para la producción industrial debido a su simplicidad y rentabilidad .

Análisis De Reacciones Químicas

Tenofovir alafenamida se somete a diversas reacciones químicas, incluidas:

Oxidación: Puede oxidarse para formar tenofovir difosfato, el metabolito activo responsable de su actividad antiviral.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente involucrando su grupo fosfonato.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son típicamente intermedios o metabolitos activos como tenofovir difosfato .

Comparación Con Compuestos Similares

Tenofovir alafenamida se compara a menudo con tenofovir disoproxilo fumarato y entecavir:

Tenofovir disoproxilo fumarato: Ambos compuestos son profármacos de tenofovir, pero this compound tiene una seguridad renal mejorada y mayores concentraciones intracelulares del metabolito activo

Estas comparaciones destacan las ventajas únicas de this compound, particularmente en términos de seguridad y eficacia .

Propiedades

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEKQSIMHVQZJK-CAQYMETFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N6O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958941 | |

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir]. | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

379270-37-8, 383365-04-6 | |

| Record name | Tenofovir alafenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379270-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir Alafenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-7339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOFOVIR ALAFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

104-107 ºC | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

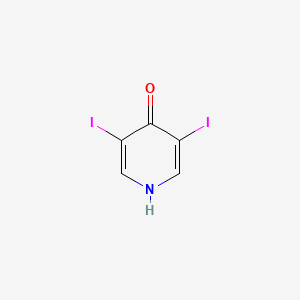

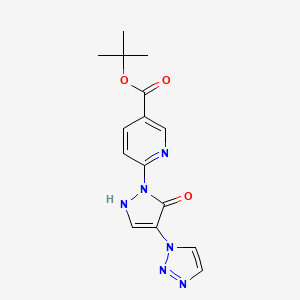

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.